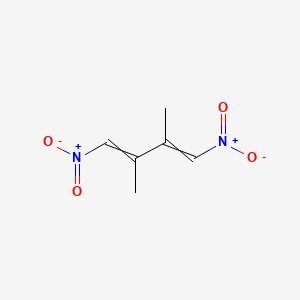
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene is an organic compound with the molecular formula C6H8N2O4 It is a derivative of butadiene, characterized by the presence of two nitro groups and two methyl groups attached to the butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene typically involves the nitration of 2,3-dimethyl-1,3-butadiene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction conditions must be carefully monitored to ensure the selective formation of the dinitro compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The product is typically purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, yielding diamines.
Substitution: Halogenation and other substitution reactions can occur at the double bonds or the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Diamines with two amino groups replacing the nitro groups.
Substitution: Halogenated derivatives with chlorine or bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene involves its interaction with molecular targets through its nitro and diene functional groups. The nitro groups can participate in redox reactions, while the diene moiety can undergo cycloaddition reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simpler diene without nitro or methyl groups.
2,3-Dimethyl-1,3-butadiene: Lacks the nitro groups present in 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene.
1,4-Dinitrobutadiene: Contains nitro groups but lacks the methyl groups.
Uniqueness
This compound is unique due to the combination of its nitro and methyl groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and electron-donating methyl groups creates a compound with versatile chemical behavior.
Eigenschaften
CAS-Nummer |
922-34-9 |
|---|---|
Molekularformel |
C6H8N2O4 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
2,3-dimethyl-1,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C6H8N2O4/c1-5(3-7(9)10)6(2)4-8(11)12/h3-4H,1-2H3 |
InChI-Schlüssel |
GGDHTSMOXMEUSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C[N+](=O)[O-])C(=C[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
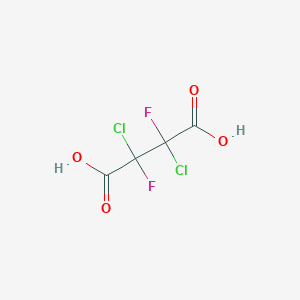
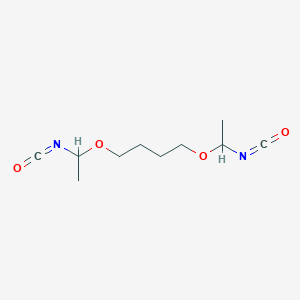

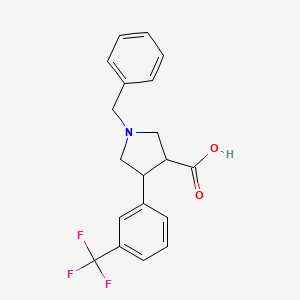

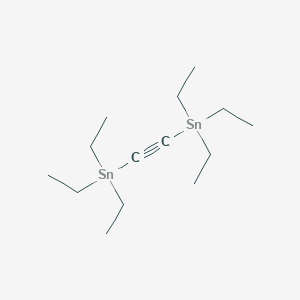
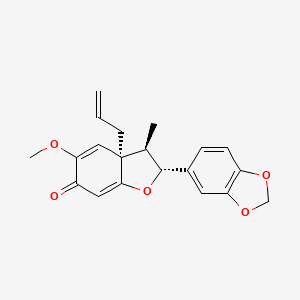

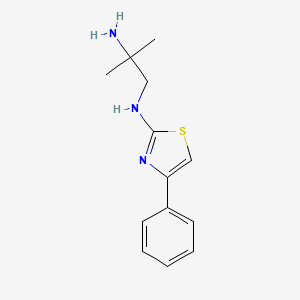
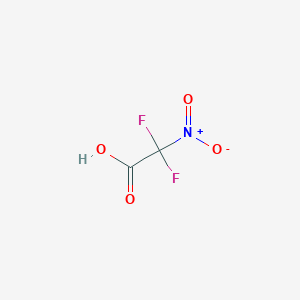
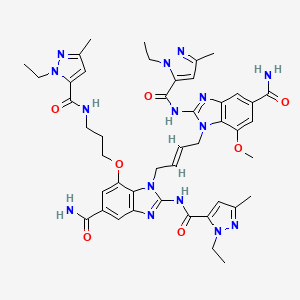
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)

